molecular formula C16H18N2O3S B10977399 4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B10977399
M. Wt: 318.4 g/mol
InChI Key: INHLOLQADVCCIS-UHFFFAOYSA-N
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Description

4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a dimethylphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Formation of the Butanoic Acid Moiety: The butanoic acid group is typically introduced through a carboxylation reaction, using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents or organolithium compounds in an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid
  • 4-[(4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid

Uniqueness

4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

4-[[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H18N2O3S/c1-9-4-5-12(10(2)8-9)15-11(3)22-16(18-15)17-13(19)6-7-14(20)21/h4-5,8H,6-7H2,1-3H3,(H,20,21)(H,17,18,19)

InChI Key

INHLOLQADVCCIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)CCC(=O)O)C)C

Origin of Product

United States

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